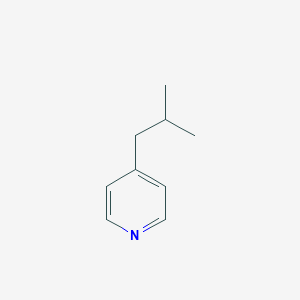

4-Isobutylpyridine

描述

属性

IUPAC Name |

4-(2-methylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACPXLKEEAMYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964002 | |

| Record name | 4-(2-Methylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-79-1 | |

| Record name | 4-(2-Methylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4810-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004810791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4810-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Methylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isobutylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Isobutylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with isobutyltriphenylphosphonium iodide in the presence of potassium tert-butoxide. The reaction mixture is stirred at room temperature, followed by extraction and purification using column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-isobutyl-2-cyanopyridine using palladium on activated carbon as a catalyst. The reaction is carried out under atmospheric pressure, and the product is purified through column chromatography .

化学反应分析

Reduction Reactions

4-Isobutylpyridine undergoes catalytic hydrogenation to form piperidine derivatives. This reaction is pivotal in synthesizing saturated heterocycles for pharmaceutical intermediates.

Conditions and Products

- The reduction of the pyridine ring proceeds efficiently under ambient hydrogen pressure due to the electron-donating isobutyl group enhancing ring reactivity .

- Aryl-substituted analogs (e.g., 4-phenylpyridine) undergo simultaneous pyridine and aryl ring reduction, yielding cyclohexylpiperidines .

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions, with regioselectivity governed by substituent effects.

Halogenation

Bromination at the 2-position occurs via electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 2-Bromo-4-isobutylpyridine | 78% |

- The isobutyl group directs bromination to the 2-position due to its ortho/para-directing nature .

- Computational studies (DFT) confirm enhanced nucleophilicity at the 2-position in 4-alkylpyridines, favoring EAS .

Multicomponent Reactions (Ugi-Type)

This compound derivatives participate in diastereoselective Ugi reactions to form pipecolic amides:

| Components | Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Δ¹-Piperideine, isocyanide, carboxylic acid | MeOH, RT, 24 hrs | trans-2,4-Disubstituted pipecolic amides | >20:1 dr |

- Mechanistic studies indicate axial attack on protonated Δ¹-piperideines, favoring trans-products via chair-like transition states .

- This method enables efficient synthesis of bioactive molecules, including argatroban analogs .

Oxidation Reactions

While direct oxidation of this compound is less common, intermediates in its synthesis undergo oxidative steps:

NCS-Mediated Chlorination

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), CH₂Cl₂, 0°C | 4-Isobutyl-1-chloropiperidine | 92% |

- Subsequent elimination with KOH/EtOH yields Δ¹-piperideines, key intermediates for further functionalization .

Mechanistic Insights

- Reduction: Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential addition to the pyridine ring’s unsaturated bonds .

- Substitution: Bromination follows a classical EAS mechanism, with FeBr₃ polarizing Br₂ to generate Br⁺ electrophiles.

- Steric Effects: The isobutyl group hinders reactions at the 4-position, directing reactivity to the 2- and 6-positions .

Comparative Reactivity

| Parameter | This compound | 4-Methylpyridine | 4-Phenylpyridine |

|---|---|---|---|

| Reduction Rate (H₂/Pd/C) | Fast (94% in 24 hrs) | Moderate (72% in 24 hrs) | Slow (58% in 24 hrs) |

| Bromination Position | 2- | 3- | 2- |

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

4-Isobutylpyridine serves as a crucial building block in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions, including:

- Alkylation : It participates in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Oxidation and Reduction : this compound can undergo oxidation to form carboxylic acids and reduction to produce other pyridine derivatives .

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Oxidation | This compound-2-carboxylic acid | |

| Reduction | This compound | |

| Alkylation | Alkylated pyridine derivative |

Biological Applications

Potential Therapeutic Uses

Research has indicated that this compound and its derivatives may exhibit biological activities relevant to medicinal chemistry. Notably, studies have explored its potential as a precursor in drug synthesis targeting diseases such as HIV and autoimmune disorders. For instance, compounds derived from IBP have been investigated for their ability to down-modulate CD4 protein expression on T cells, which is significant for HIV therapy .

Case Study: Anti-HIV Activity

A study demonstrated that pyridine-fused compounds incorporating IBP showed enhanced potency in inhibiting HIV entry by modulating CD4 expression. The incorporation of hydrophobic substituents was found to improve the biological activity of these compounds significantly .

Industrial Applications

Chemical Industry

In industrial settings, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are also employed in producing various industrial chemicals and materials, showcasing its versatility .

Material Science

Recent investigations have highlighted the use of IBP derivatives as solvents for cellulose, demonstrating their potential in material science applications. This property is particularly valuable in developing biodegradable materials and enhancing cellulose processing techniques .

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Agrochemicals | Intermediate for synthesizing pesticides and herbicides |

| Pharmaceuticals | Precursor for drug development |

| Material Science | Solvent for cellulose processing |

作用机制

The mechanism of action of 4-Isobutylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogs and Substituent Effects

The following pyridine derivatives are structurally related to 4-isobutylpyridine, differing primarily in substituent groups:

Key Observations :

- Substituent Bulk and Melting Points : Bulky alkyl groups (e.g., isobutyl) reduce crystallinity compared to planar aromatic substituents (e.g., phenyl). For example, 4-phenylpyridine has a higher melting point (69–71°C) than liquid 4-ethylpyridine .

- Polarity and Solubility: Hydrophilic substituents like –NH₂ (in 4-(2-aminoethyl)pyridine) or –OH (in 4-pyridinepropanol) enhance water solubility, whereas hydrophobic groups (isobutyl, phenyl) favor organic solvents .

Reactivity in Coordination Chemistry

- This compound: The steric hindrance of the isobutyl group limits its coordination flexibility compared to smaller analogs like 4-ethylpyridine. However, it stabilizes metal complexes by preventing aggregation in nonpolar media .

- 4-Phenylpyridine : The aromatic phenyl group enhances π-π stacking interactions, making it a preferred ligand in luminescent metal-organic frameworks (MOFs) .

生物活性

4-Isobutylpyridine is a pyridine derivative characterized by an isobutyl group at the fourth position of the pyridine ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

This compound is classified as a heterocyclic organic compound. Its structure can be represented as follows:

Where:

- C1 : Pyridine nitrogen

- C2-C5 : Carbon atoms forming the pyridine ring

- C6 : Isobutyl substituent

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with this compound.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP). The compound appears to activate caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| LNCaP | 30 | Apoptotic pathway modulation |

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant inhibitory effect, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The findings revealed that treatment with the compound significantly reduced joint swelling and inflammation markers, supporting its therapeutic potential in inflammatory diseases.

常见问题

Basic: What are the recommended synthetic routes for 4-Isobutylpyridine, and how can reproducibility be ensured?

Methodological Answer:

Synthesis typically involves alkylation or cross-coupling reactions. For example, alkylation of pyridine derivatives with isobutyl halides under controlled conditions (e.g., using catalysts like palladium or nickel) is a common approach. To ensure reproducibility:

- Document reaction parameters (temperature, solvent, molar ratios) precisely .

- Validate product identity via NMR, IR, and mass spectrometry, cross-referencing with literature data .

- Include purity assessments (e.g., HPLC or elemental analysis) for new compounds .

- Replicate reactions in triplicate to confirm yield consistency .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure .

- Conduct reactions in fume hoods to prevent inhalation of vapors .

- Store in airtight containers away from oxidizing agents, with hazard labels clearly visible .

- Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced: How can contradictory spectral data for this compound derivatives be resolved during characterization?

Methodological Answer:

- Compare data with published spectra in authoritative databases (e.g., PubChem, Beilstein) and ensure instrumentation calibration .

- Perform complementary analyses (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) .

- Cross-validate with computational methods (e.g., DFT simulations for predicted spectral patterns) .

- Document all discrepancies and propose hypotheses (e.g., solvent effects, tautomerism) in the discussion section .

Advanced: What strategies are effective for designing experiments to study this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- Use a fractional factorial design to screen variables (e.g., catalyst loading, temperature) efficiently .

- Incorporate control experiments (e.g., catalyst-free reactions) to isolate mechanistic pathways .

- Employ in-situ spectroscopic monitoring (e.g., UV-Vis, GC-MS) to track intermediate formation .

- Apply statistical tools (ANOVA) to assess significance of observed trends .

Basic: What are the best practices for reporting this compound-related data in publications?

Methodological Answer:

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Use IUPAC nomenclature and avoid abbreviations for chemical names .

- Highlight safety protocols for hazardous steps .

Advanced: How can systematic reviews address inconsistencies in this compound’s reported biological activity?

Methodological Answer:

- Follow PRISMA guidelines for literature screening and data extraction .

- Classify studies by assay type (e.g., in vitro vs. in vivo) and dosage ranges to identify confounding factors .

- Perform meta-analyses to quantify effect sizes, noting heterogeneity via I² statistics .

- Discuss limitations (e.g., publication bias, variability in purity standards) in the review .

Basic: What criteria should guide the formulation of research questions about this compound?

Methodological Answer:

- Apply the FINER framework: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Example: “How does steric hindrance from the isobutyl group influence this compound’s coordination chemistry?”

- Align hypotheses with gaps identified in scoping reviews .

Advanced: What methodologies are suitable for analyzing this compound’s role in multi-component reactions?

Methodological Answer:

- Use kinetic studies to determine rate laws and identify rate-limiting steps .

- Isolate intermediates via quenching or cryogenic trapping for structural analysis .

- Compare experimental outcomes with computational mechanistic models (e.g., transition state simulations) .

- Address contradictions in literature by replicating prior studies under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。